Cyclohexylamine carbonate fundamental properties and characteristics
Cyclohexylamine carbonate fundamental properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylamine (B46788) carbonate, a salt formed from cyclohexylamine and carbonic acid, is a versatile compound with significant applications in industrial processes, particularly as a vapor phase corrosion inhibitor. This technical guide provides an in-depth overview of its fundamental properties, synthesis, and mechanisms of action. Detailed experimental protocols for its synthesis and analysis are presented, alongside a comprehensive summary of its physicochemical characteristics. Visual diagrams generated using Graphviz illustrate key processes, including its role in corrosion inhibition and as a chemical intermediate, providing a valuable resource for researchers and professionals in chemistry and material science.
Introduction
Cyclohexylamine carbonate (CHC) is a white crystalline solid known for its characteristic amine odor.[1] It is primarily recognized for its efficacy as a vapor phase corrosion inhibitor (VPI), offering protection to various metals by neutralizing acidic environments and forming a protective film on the metal surface.[2][3] Beyond its application in corrosion science, CHC serves as a chemical intermediate in the synthesis of other organic compounds and has been investigated for its role in the production of agrochemicals and specialty chemicals.[1][] This guide aims to provide a detailed technical overview of cyclohexylamine carbonate, focusing on its fundamental properties, synthesis, and key applications.
Physicochemical Properties
A summary of the key physicochemical properties of cyclohexylamine carbonate is presented in the table below. It is important to note that some properties, such as boiling and melting points, are often reported for its precursor, cyclohexylamine, due to the carbonate salt's tendency to dissociate upon heating.
| Property | Value | Reference(s) |
| CAS Number | 20227-92-3 | [5] |
| Molecular Formula | C₇H₁₅NO₃ | [2] |
| Molecular Weight | 161.20 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Odor | Unpleasant, fishy, amine-like | [2][6] |
| Boiling Point | 134.5 °C at 760 mmHg (for cyclohexylamine) | [6][7] |
| Melting Point | -17.7 °C (for cyclohexylamine) | [6] |
| Density | 0.867 g/mL at 25 °C (for cyclohexylamine) | [6] |
| Vapor Pressure | 8.07 mmHg at 25 °C | [2][7] |
| Solubility | Soluble in water and organic solvents | [1][6] |
| pKa | Approximately 11.3 | [2] |
Synthesis and Experimental Protocols
Cyclohexylamine carbonate is typically synthesized through the reaction of cyclohexylamine with carbon dioxide in a suitable solvent.[2][5]
Synthesis of Cyclohexylamine Carbonate
Objective: To synthesize cyclohexylamine carbonate by the direct carbonation of cyclohexylamine.
Materials:
-
Cyclohexylamine (99%)
-
Ethanol (B145695) (95%) or Water (deionized)
-
Carbon dioxide gas
-
Reaction vessel (e.g., three-necked flask) equipped with a gas inlet tube, a stirrer, and a gas outlet
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In the reaction vessel, prepare a 15-40% (w/w) solution of cyclohexylamine in either ethanol or deionized water.[5]
-
Cool the solution in an ice bath to maintain a temperature between 25-40°C.[5]
-
While stirring the solution, bubble carbon dioxide gas through the gas inlet tube.
-
Continue the flow of carbon dioxide until a white precipitate of cyclohexylamine carbonate is formed and the precipitation is complete.[5] The reaction can be monitored by pH titration, with the completion indicated by a sharp drop in pH.[5]
-
Once the reaction is complete, stop the carbon dioxide flow and the stirring.
-
Isolate the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold ethanol or water to remove any unreacted cyclohexylamine.
-
Dry the product under vacuum to obtain pure cyclohexylamine carbonate.
Analysis of Cyclohexylamine Carbonate
Objective: To confirm the identity and purity of the synthesized cyclohexylamine carbonate using infrared spectroscopy.
Materials and Equipment:
-
Synthesized cyclohexylamine carbonate sample
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Hydraulic press for pellet making
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Thoroughly grind a small amount (1-2 mg) of the dried cyclohexylamine carbonate sample with approximately 200 mg of dry KBr in an agate mortar.
-
Transfer the ground powder into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Analyze the resulting spectrum for characteristic absorption bands of the carbonate group (around 1700-1600 cm⁻¹) and the amine group (around 3400-3200 cm⁻¹ for N-H stretching and 1650-1580 cm⁻¹ for N-H bending) to confirm the formation of the product.
Key Applications and Mechanisms of Action
Vapor Phase Corrosion Inhibition
Cyclohexylamine carbonate is widely used as a vapor phase corrosion inhibitor (VPI).[2] Its effectiveness stems from its ability to volatilize, allowing it to reach and protect metal surfaces within an enclosed space without direct application.[3]
The mechanism of corrosion inhibition involves two primary pathways:
-
Neutralization of Acidic Contaminants: In the presence of moisture, CHC releases cyclohexylamine, a volatile base. This amine neutralizes acidic gases in the atmosphere, such as carbon dioxide and sulfur dioxide, thereby reducing the corrosivity (B1173158) of the environment.[2]
-
Formation of a Protective Film: The protonated cyclohexylamine adsorbs onto the negatively charged metal surface through electrostatic attraction.[3] This forms a thin, hydrophobic film that acts as a barrier, preventing corrosive agents like oxygen and moisture from reaching the metal.[2][3]
Chemical Intermediate in Organic Synthesis
Cyclohexylamine carbonate serves as a valuable intermediate in various organic syntheses.[2] Its reactivity allows for its use in the production of other compounds, including those relevant to the pharmaceutical and agrochemical industries.[1] For instance, it can be used as a source of cyclohexylamine for nucleophilic substitution reactions or in the formation of amides and other derivatives.
Experimental Workflow: Synthesis and Analysis
The following diagram outlines a general workflow for the laboratory synthesis and subsequent analysis of cyclohexylamine carbonate.
Safety and Handling
Cyclohexylamine carbonate should be handled with care in a well-ventilated area. It is irritating to the skin, eyes, and respiratory system.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. In case of contact, the affected area should be flushed with plenty of water.
Conclusion
Cyclohexylamine carbonate is a compound with significant industrial utility, primarily as a vapor phase corrosion inhibitor. Its fundamental properties, including its volatility and basicity, are key to its effectiveness in this role. The synthesis of CHC is a straightforward process involving the reaction of cyclohexylamine with carbon dioxide. This technical guide has provided a comprehensive overview of its characteristics, synthesis, and applications, offering valuable information for researchers and professionals working with this compound. Further research into its applications, particularly in the development of novel corrosion inhibitors and as a versatile chemical intermediate, is warranted.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy Cyclohexylamine carbonate | 13624-25-4 [smolecule.com]
- 3. content.ampp.org [content.ampp.org]
- 5. Cyclohexylamine carbonate | 20227-92-3 | Benchchem [benchchem.com]
- 6. Cyclohexylamine CAS#: 108-91-8 [m.chemicalbook.com]
- 7. Cyclohexylamine carbonate | CAS#:20227-92-3 | Chemsrc [chemsrc.com]
